molecular formula C19H22ClN5OS B499631 ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B499631
M. Wt: 403.9g/mol
InChI Key: PIMGVHHGNGJWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of a chlorobenzyl group, a benzyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form the intermediate 4-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 3-[(1-methyl-1H-tetrazol-5-yl)thio]propylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The chlorobenzyl and tetrazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine
  • N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine

Uniqueness

({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClN5OS

Molecular Weight

403.9g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H22ClN5OS/c1-25-19(22-23-24-25)27-12-4-11-21-13-15-7-9-17(10-8-15)26-14-16-5-2-3-6-18(16)20/h2-3,5-10,21H,4,11-14H2,1H3

InChI Key

PIMGVHHGNGJWTH-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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